Salicylaldehyde thiosemicarbazone

Catalog No.
S3317545
CAS No.
5351-90-6
M.F
C8H9N3OS
M. Wt
195.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde thiosemicarbazone

CAS Number

5351-90-6

Product Name

Salicylaldehyde thiosemicarbazone

IUPAC Name

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

Molecular Formula

C8H9N3OS

Molecular Weight

195.24

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+

InChI Key

OHNSRYBTSVDDKA-BJMVGYQFSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O

Solubility

26 [ug/mL]

Synonyms

salicylaldehyde thiosemicarbazone

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)O

Salicylaldehyde thiosemicarbazone is an organic compound formed from the condensation of salicylaldehyde and thiosemicarbazide. It belongs to a class of compounds known as thiosemicarbazones, which are characterized by the presence of both sulfur and nitrogen donor atoms. The general structure of salicylaldehyde thiosemicarbazone features a hydrazone linkage (C=N) between the aldehyde group of salicylaldehyde and the thiosemicarbazone moiety. This compound exhibits significant structural diversity and can form various metal complexes, enhancing its utility in coordination chemistry.

The exact mechanism of action for STC's biological activities remains under investigation. Proposed mechanisms include:

  • Metal chelation: STC's ability to bind metal ions essential for microbial growth might disrupt their metabolism [].
  • Interaction with biomolecules: STC might interact with essential biomolecules in cancer cells, affecting their growth and survival [].
  • Wearing appropriate personal protective equipment (PPE) like gloves and goggles.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to regulations.

Anti-tumor activity:

Thiosemicarbazones, including salicylaldehyde thiosemicarbazone, have been studied for their potential anti-tumor properties. Research suggests they may work by targeting various mechanisms within cancer cells, such as:

  • Interfering with metal metabolism: Thiosemicarbazones can chelate essential metal ions needed by cancer cells for growth and proliferation.
  • Inducing cell death: Studies have shown that salicylaldehyde thiosemicarbazone can induce apoptosis (programmed cell death) in cancer cells.
  • Antioxidant activity: Salicylaldehyde thiosemicarbazone exhibits antioxidant properties, potentially helping to reduce oxidative stress linked to cancer development.

  • Condensation Reaction: The primary method of synthesis involves the reaction between salicylaldehyde and thiosemicarbazide, typically in ethanol under reflux conditions.
  • Metal Complex Formation: Salicylaldehyde thiosemicarbazone can coordinate with metal ions such as copper(II), forming stable complexes. These complexes often exhibit altered properties compared to the parent ligand, including enhanced biological activity and stability .
  • Tautomerization: This compound can exist in tautomeric forms, which may influence its reactivity and interaction with other molecules.

Salicylaldehyde thiosemicarbazone and its derivatives exhibit a range of biological activities, making them of interest in medicinal chemistry:

  • Antimicrobial Activity: Various studies have reported that salicylaldehyde thiosemicarbazone derivatives possess significant antibacterial and antifungal properties .
  • Anticancer Properties: Research indicates that certain metal complexes of salicylaldehyde thiosemicarbazone demonstrate cytotoxic effects against cancer cell lines, including breast cancer cells. The mechanism is thought to involve oxidative stress induction .
  • Other Biological Effects: The compound has also shown potential in treating conditions such as hypertension and diabetes due to its diverse pharmacological properties .

The synthesis of salicylaldehyde thiosemicarbazone typically involves the following steps:

  • Reagents: Combine salicylaldehyde and thiosemicarbazide in an appropriate solvent, commonly ethanol.
  • Reaction Conditions: Heat the mixture under reflux for several hours to facilitate the condensation reaction.
  • Purification: Isolate the product through crystallization or filtration, followed by drying to obtain pure salicylaldehyde thiosemicarbazone.

Alternative methods include microwave-assisted synthesis, which can significantly reduce reaction time while improving yield .

Salicylaldehyde thiosemicarbazone has several applications across various fields:

  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in coordination chemistry for synthesizing new materials.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and cancer.
  • Analytical Chemistry: Salicylaldehyde thiosemicarbazone derivatives are employed as chelating agents in analytical methods for detecting metal ions .

Research on the interaction of salicylaldehyde thiosemicarbazone with metal ions has revealed important insights:

  • Stability Constants: Studies have determined stability constants for various metal complexes formed with salicylaldehyde thiosemicarbazone, indicating strong binding affinity towards certain metals like copper(II) and iron(III) .
  • Electrochemical Properties: The electrochemical behavior of these complexes has been analyzed, showing distinct redox properties that could be exploited in sensor applications .

Several compounds share structural similarities with salicylaldehyde thiosemicarbazone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Bromo-salicylaldehyde thiosemicarbazoneContains bromine substituentEnhanced antimicrobial activity
Thiazole-thiosemicarbazonesIncorporates a thiazole ringBroader spectrum of biological activity
2-Hydroxybenzaldehyde thiosemicarbazoneHydroxyl group at ortho positionIncreased solubility and potential for drug formulation
2-Acetylpyridine thiosemicarbazonesPyridine ring incorporationExhibits unique coordination properties with metals

Salicylaldehyde thiosemicarbazone is unique due to its specific structural features that enable it to form stable complexes with transition metals while exhibiting notable biological activities. Its ability to undergo tautomerization also sets it apart from other similar compounds.

XLogP3

0.8

Other CAS

5351-90-6

Dates

Modify: 2023-08-19

Explore Compound Types